Methyl 2-chloro-5-methyl-4-nitrobenzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-chloro-5-methyl-4-nitrobenzoate typically involves the nitration of methyl 2-chloro-5-methylbenzoate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-5-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, iron, hydrochloric acid, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-5-methyl-4-nitrobenzoate is used in scientific research for various applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methyl-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Methyl 2-chloro-5-methyl-4-nitrobenzoate can be compared with similar compounds such as:
Methyl 4-chloro-2-nitrobenzoate: This compound has a similar structure but with the chlorine and nitro groups in different positions.
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate: This compound contains additional bromine atoms, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-chloro-5-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)7(10)4-8(5)11(13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXABNFJJVGOGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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